molecular formula C13H9BrINO2 B6363292 N-(2-Bromo-phenyl)-2-hydroxy-5-iodo-benzamide CAS No. 1280729-49-8

N-(2-Bromo-phenyl)-2-hydroxy-5-iodo-benzamide

Cat. No. B6363292
CAS RN: 1280729-49-8
M. Wt: 418.02 g/mol
InChI Key: UJXWHCDXPOPQCH-UHFFFAOYSA-N
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Description

N-(2-Bromo-phenyl)-2-hydroxy-5-iodo-benzamide is a compound that has been studied for its potential use in a variety of scientific research applications. This compound is a bromo-phenyl derivative of benzamide, and it has a unique combination of properties that make it a useful tool for researchers.

Scientific Research Applications

N-(2-Bromo-phenyl)-2-hydroxy-5-iodo-benzamide has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate for drug metabolism studies, as a tool for the study of enzyme kinetics, and as a tool for the study of the effects of drugs on the body. It has also been used in the study of the effects of drugs on the brain, as well as in the study of the effects of drugs on the immune system.

Mechanism of Action

N-(2-Bromo-phenyl)-2-hydroxy-5-iodo-benzamide is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. It is thought to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also thought to inhibit the activity of other enzymes involved in drug metabolism, such as monoamine oxidase.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the activity of other enzymes involved in drug metabolism, such as monoamine oxidase. In addition, it has been shown to inhibit the activity of other enzymes involved in drug metabolism, such as acetylcholinesterase.

Advantages and Limitations for Lab Experiments

N-(2-Bromo-phenyl)-2-hydroxy-5-iodo-benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is not toxic and it has a low cost. However, it is not very soluble in water, and it is not very soluble in organic solvents.

Future Directions

N-(2-Bromo-phenyl)-2-hydroxy-5-iodo-benzamide has potential for use in a variety of future research applications. It could be used to study the effects of drugs on the brain, as well as the effects of drugs on the immune system. It could also be used to study the effects of drugs on the metabolism of other drugs. In addition, it could be used to study the effects of drugs on gene expression and to study the effects of drugs on the development and progression of diseases. Finally, it could be used to study the effects of drugs on the behavior of organisms, such as the effects of drugs on learning and memory.

Synthesis Methods

N-(2-Bromo-phenyl)-2-hydroxy-5-iodo-benzamide can be synthesized using a variety of methods. One method involves the reaction of 2-bromo-phenol with benzoyl chloride in the presence of a base, such as potassium carbonate. The reaction produces a benzoyloxy-bromo-phenol, which can then be iodinated with iodine to produce this compound. Another method involves the reaction of 2-bromo-phenol with benzoyl bromide in the presence of a base, such as potassium carbonate. This reaction produces a benzoyloxy-bromo-phenol, which can then be iodinated with iodine to produce this compound.

properties

IUPAC Name

N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrINO2/c14-10-3-1-2-4-11(10)16-13(18)9-7-8(15)5-6-12(9)17/h1-7,17H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXWHCDXPOPQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)I)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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